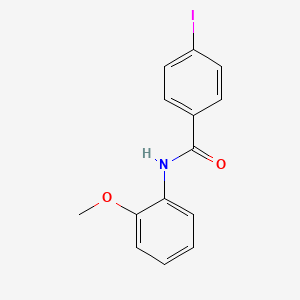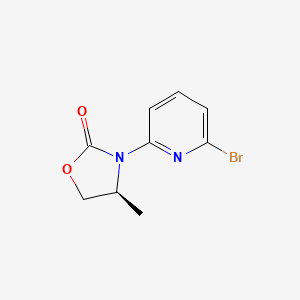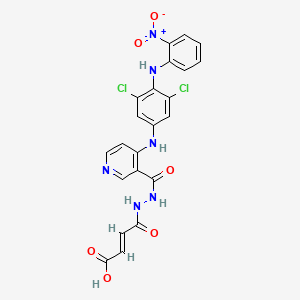
(2S,4R)-tert-Butyl 4-amino-2-((methylsulfonyl)methyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2S,4R)-4-amino-2-((methylsulfonyl)methyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group, an amino group, and a methylsulfonylmethyl group attached to a pyrrolidine ring. The stereochemistry of the compound is defined by the (2S,4R) configuration, which indicates the specific spatial arrangement of the substituents around the pyrrolidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,4R)-4-amino-2-((methylsulfonyl)methyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-amino acid or a γ-lactam.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through a tert-butylation reaction using tert-butyl chloride and a base such as sodium hydride.
Introduction of the Methylsulfonylmethyl Group: The methylsulfonylmethyl group can be introduced through a sulfonylation reaction using methylsulfonyl chloride and a base such as triethylamine.
Introduction of the Amino Group: The amino group can be introduced through an amination reaction using an appropriate amine source, such as ammonia or an amine derivative.
Industrial Production Methods
Industrial production of tert-Butyl (2S,4R)-4-amino-2-((methylsulfonyl)methyl)pyrrolidine-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing production costs. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization strategies.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the methylsulfonylmethyl group.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group of the carboxylate moiety.
Substitution: The compound can undergo substitution reactions, particularly at the amino group or the methylsulfonylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives. Oxidation of the methylsulfonylmethyl group can lead to the formation of sulfone derivatives.
Reduction: Reduction of the carboxylate moiety can lead to the formation of alcohol derivatives.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
tert-Butyl (2S,4R)-4-amino-2-((methylsulfonyl)methyl)pyrrolidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a chiral building block in the synthesis of complex organic molecules. It is also used in the development of new synthetic methodologies and reaction mechanisms.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions. It is also used in the development of new biochemical assays and diagnostic tools.
Medicine: The compound is used in the development of new pharmaceuticals and therapeutic agents. It is also used in the study of drug metabolism and pharmacokinetics.
Industry: The compound is used in the development of new materials and chemical processes. It is also used in the production of fine chemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl (2S,4R)-4-amino-2-((methylsulfonyl)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist, or receptor antagonist, depending on its specific structure and functional groups. The molecular targets and pathways involved can include enzymes, receptors, ion channels, and transporters.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (2S,4R)-4-hydroxy-2-((methylsulfonyl)methyl)pyrrolidine-1-carboxylate
- tert-Butyl (2S,4R)-4-amino-2-((ethylsulfonyl)methyl)pyrrolidine-1-carboxylate
- tert-Butyl (2S,4R)-4-amino-2-((methylsulfonyl)ethyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (2S,4R)-4-amino-2-((methylsulfonyl)methyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of the methylsulfonylmethyl group. This unique structure imparts specific chemical and biological properties to the compound, making it valuable for various scientific research applications.
Propiedades
Fórmula molecular |
C11H22N2O4S |
|---|---|
Peso molecular |
278.37 g/mol |
Nombre IUPAC |
tert-butyl (2S,4R)-4-amino-2-(methylsulfonylmethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)13-6-8(12)5-9(13)7-18(4,15)16/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 |
Clave InChI |
JOYMSIDZLFBABE-BDAKNGLRSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CS(=O)(=O)C)N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CC1CS(=O)(=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-N'-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B14912371.png)
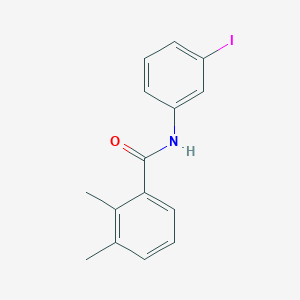
![4-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14912386.png)
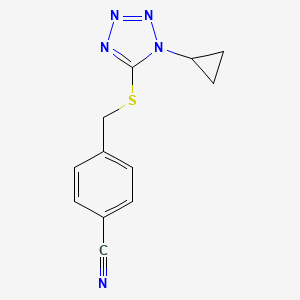

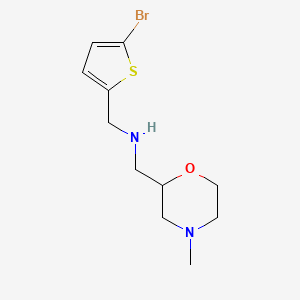




![2,4-Dichloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B14912428.png)
